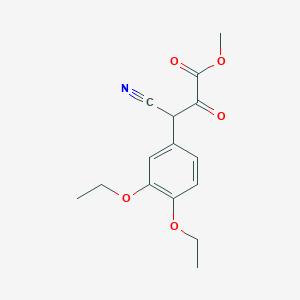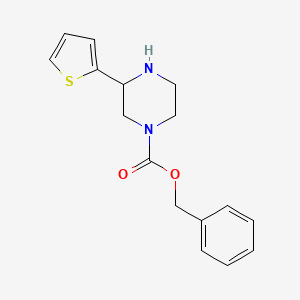
Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate
概要
説明
Benzyl piperazine derivatives are a class of compounds that have been studied for their potential biological activities . They often contain a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a benzyl group, which is a phenyl ring attached to a methylene bridge .
Synthesis Analysis
The synthesis of benzyl piperazine derivatives often involves the reaction of a benzyl halide with piperazine. The resulting product can then be further functionalized to introduce additional groups .Molecular Structure Analysis
The molecular structure of benzyl piperazine derivatives typically includes a piperazine ring and a benzyl group. The exact structure can vary depending on the specific functional groups present .Chemical Reactions Analysis
Benzyl piperazine derivatives can undergo a variety of chemical reactions, depending on the functional groups present. For example, they can participate in condensation reactions, substitution reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of benzyl piperazine derivatives can vary depending on their specific structure. For example, they generally have a high melting point and are solid at room temperature .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate, focusing on six unique applications:
Antimicrobial Agents
Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate has shown promising potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .
Anti-inflammatory Applications
The compound’s ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory drug development. It has been observed to inhibit the production of pro-inflammatory cytokines and reduce inflammation in experimental models. This property is particularly valuable in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Cancer Therapeutics
Research has indicated that Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate can induce apoptosis in cancer cells. Its mechanism involves the activation of caspases and the disruption of mitochondrial function, leading to programmed cell death. This compound has been tested in various cancer cell lines, including breast, lung, and colon cancers, showing potential as a chemotherapeutic agent .
Neuroprotective Agents
The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. It has been found to protect neurons from oxidative stress and apoptosis, which are common features in conditions like Alzheimer’s and Parkinson’s diseases. This protective effect is attributed to its antioxidant properties and ability to modulate neuroinflammatory responses .
Antioxidant Properties
Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate exhibits strong antioxidant activity, which is beneficial in preventing oxidative stress-related damage in cells. This property is crucial in the development of treatments for diseases where oxidative stress plays a key role, such as cardiovascular diseases, diabetes, and neurodegenerative disorders .
Antiviral Applications
The compound has also been investigated for its antiviral properties. It has shown efficacy against several viruses by inhibiting viral replication and entry into host cells. This makes it a potential candidate for the development of antiviral drugs, particularly in the context of emerging viral infections .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
benzyl 3-thiophen-2-ylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-16(20-12-13-5-2-1-3-6-13)18-9-8-17-14(11-18)15-7-4-10-21-15/h1-7,10,14,17H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITAZXLOGAHOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CS2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




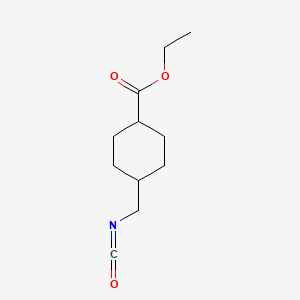

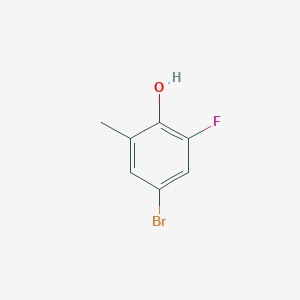
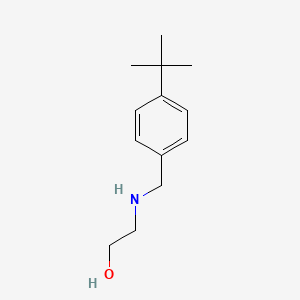

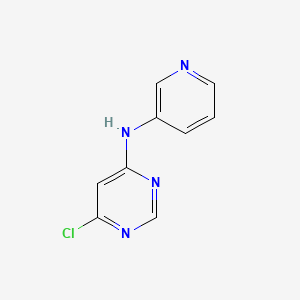
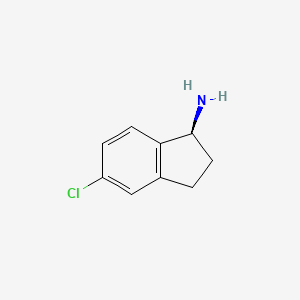

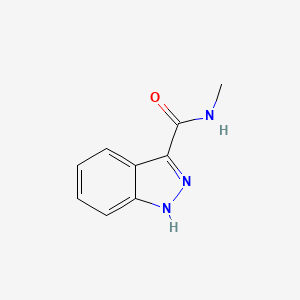
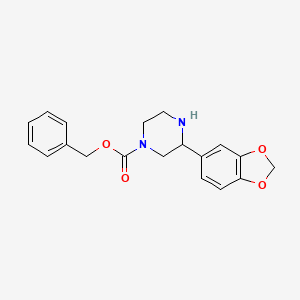
![tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B3170774.png)
![tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}-1,4-diazepane-1-carboxylate](/img/structure/B3170775.png)
